LogP as a Predictor of Differential Solubility and Permeability in 4-Alkylthiobenzaldehydes
The target compound 4-[(2-Methylpropyl)sulfanyl]benzaldehyde possesses a calculated partition coefficient (XLogP3) of 3.2 . This represents a substantial increase in lipophilicity compared to the unsubstituted benzaldehyde baseline (XLogP ~1.5) [1]. This quantified difference is consistent with the addition of a hydrophobic alkylthio group. By inference, this value is higher than what would be calculated for smaller-chain analogs like 4-(methylthio)benzaldehyde and lower than longer-chain homologs, positioning the compound in a specific physicochemical space. This directly impacts its suitability in applications where a specific LogP range is required, such as optimizing blood-brain barrier penetration or enhancing solubility in organic reaction media.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Benzaldehyde baseline: XLogP ~1.5 (unsubstituted) |
| Quantified Difference | ΔXLogP = +1.7 relative to unsubstituted benzaldehyde |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
The quantifiable difference in lipophilicity is critical for experimental design in medicinal chemistry and agrochemical development, where a compound's LogP directly influences its pharmacokinetic and distribution properties.
- [1] PubChem. (n.d.). Benzaldehyde (Compound Summary). National Center for Biotechnology Information. View Source
